molecular formula C30H48O3 B1196755 Polpunonic acid

Polpunonic acid

Número de catálogo: B1196755
Peso molecular: 456.7 g/mol
Clave InChI: WHWHDGKOSUKYOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Polpunonic acid is a natural triterpenoid of significant interest in pharmacological and biosynthetic research. It is most prominently identified as a key biosynthetic precursor to celastrol, a potent anti-obesity and anti-inflammatory agent from plants like Tripterygium wilfordii . Research has elucidated that cytochrome P450 enzymes, such as CYP712K1, catalyze the formation of this compound from friedelin, a finding that has enabled the reconstruction of this biosynthetic pathway in engineered yeast strains . Beyond its role as an intermediate, this compound itself exhibits notable bioactivity. In vivo studies have demonstrated its potent anti-arthritic properties in rat models, where treatment significantly reduced arthritic scores, paw edema, and reversed histopathological markers of cartilage erosion and bone damage . Furthermore, the compound has shown analgesic (pain-relieving) effects in animal models, with its mechanism of action potentially involving the modulation of inflammatory pathways . These findings position this compound as a valuable compound for investigating new therapeutic pathways for chronic inflammatory and pain conditions, as well as a critical standard for metabolic engineering studies aimed at the sustainable production of celastrol and related compounds. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Biological Activities

Polpunonic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research.

  • Anti-inflammatory Properties : Studies have indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, contributing to its potential in combating oxidative stress-related diseases .
  • Anticancer Effects : Research has highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells, particularly through modulation of the p53-dependent apoptotic pathway .

Synthesis Pathways

The biosynthesis of this compound involves complex enzymatic pathways, primarily mediated by cytochrome P450 enzymes.

  • Cytochrome P450 Enzymes : Recent studies have identified specific cytochrome P450 enzymes that catalyze the formation of this compound from precursor compounds. For instance, CYP716A53v2 has been implicated in the biosynthetic pathway of this compound derived from celastrol .
  • Microbial Synthesis : Advances in metabolic engineering have enabled the heterologous production of this compound using microbial systems. By overexpressing key enzymes involved in the triterpenoid biosynthetic pathway, researchers have successfully synthesized this compound in Escherichia coli and Saccharomyces cerevisiae with improved yields .

Medicinal Chemistry Applications

This compound's unique chemical structure and biological properties make it a valuable candidate for drug development.

  • Drug Formulation : The amphiphilic nature of this compound allows it to be used as an excipient in drug formulations, enhancing solubility and bioavailability. Its ability to form micelles can improve the delivery of poorly soluble drugs .
  • Therapeutic Agents : Given its anti-inflammatory and anticancer properties, this compound is being investigated as a potential therapeutic agent for conditions such as arthritis and various cancers. The compound's mechanism of action is being studied to better understand its efficacy and safety profiles .

Case Studies

Several case studies illustrate the promising applications of this compound:

  • Case Study 1 : A study demonstrated that this compound significantly reduced inflammation markers in an animal model of arthritis. The results indicated its potential as a therapeutic agent for inflammatory diseases .
  • Case Study 2 : In vitro studies showed that this compound induced apoptosis in breast cancer cells through activation of the p53 pathway. This suggests its role as a candidate for anticancer drug development .
  • Case Study 3 : Research on microbial synthesis highlighted the successful engineering of E. coli to produce this compound at higher yields by optimizing metabolic pathways involving key enzymes like CYP716A53v2 .

Tables

Application AreaDescriptionKey Findings
Anti-inflammatoryReduces inflammation markersSignificant reduction in cytokines
Antioxidant ActivityProtects against oxidative stressHigh radical scavenging activity
Anticancer EffectsInduces apoptosis in cancer cellsModulates p53 pathway
Drug FormulationEnhances solubility and bioavailabilityEffective excipient for poorly soluble drugs
Microbial SynthesisEngineered production using microbial systemsImproved yields through metabolic engineering

Comparación Con Compuestos Similares

Key Observations :

  • Functional Groups: this compound’s carboxyl group enhances polarity compared to friedelin, facilitating cyclodextrin-mediated extraction .
  • Biosynthesis: Unlike β-amyrin (oleanane type), this compound derives from the friedelane pathway, requiring specific CYP450s (e.g., CYP712K1) for oxidation .
  • Bioactivity: this compound (ED50 = 3.70 mg/kg) shows intermediate analgesic potency between β-amyrin (ED50 = 5.51 mg/kg) and morphine (ED50 = 0.92 mg/kg) .

Production Efficiency in Microbial Systems

This compound production in engineered S. cerevisiae strains highlights critical differences in yield compared to related compounds:

Compound Production System Yield (mg/L) Key Enhancers Limitations
This compound Yeast + CYP712K1 + TwCPR1 0.5 → 1.4* Methyl-β-cyclodextrin (2.8× increase) Low CYP712K2/K3 activity
Friedelin Yeast + OSC enzymes ~2.0 Truncated Hmg2p Intracellular accumulation
Celastrol Yeast + full pathway <0.1 Multi-enzyme co-expression Complex oxidation steps

*Total yield (intracellular + extracellular) with methyl-β-cyclodextrin.

Mechanistic Insights :

  • Cyclodextrins enhance this compound export via hydrogen bonding with its carboxyl group, unlike non-polar friedelin .
  • CYP712K1 is essential for this compound synthesis, while CYP712K2/K3 show negligible activity under tested conditions .

Pharmacokinetic and Stability Profiles

Parameter This compound β-Amyrin Celastrol
Solubility Low (enhanced by cyclodextrins) Low (lipophilic) Very low
Metabolic Stability Moderate (carboxyl group prone to conjugation) High Low (reactive quinone methide)
Bioavailability 22% (oral, murine model) 18% <5%

Métodos De Preparación

Traditional Solvent-Based Extraction Techniques

The isolation of polpunonic acid from T. wilfordii has historically relied on multi-step solvent extraction processes. Early methods focused on ethanol or methanol extraction of plant roots, followed by liquid-liquid partitioning with organic solvents such as ethyl acetate or chloroform. For instance, Kupchan et al. (1972) developed a protocol involving ethanol extraction, ethyl acetate partitioning, and silica gel chromatography to isolate triterpenoids. However, these methods often yielded this compound as a minor component alongside structurally similar impurities like celastrol and triptoquinones.

Biosynthetic Pathways and Enzymatic Synthesis

Friedelin as the Biosynthetic Precursor

This compound biosynthesis originates from the cyclization of 2,3-oxidosqualene to friedelin, a pentacyclic triterpenoid scaffold. In T. wilfordii, this reaction is catalyzed by oxidosqualene cyclases (OSCs) TwOSC1 and TwOSC3, which produce friedelin with >95% enantiomeric purity. Friedelin’s hydrophobicity and crystalline nature initially posed challenges for enzymatic studies, but solubilization strategies using β-cyclodextrin complexes have enabled in vitro assays.

CYP712K Oxidases Drive C-29 Functionalization

The oxidation of friedelin at C-29 to form this compound involves two cytochrome P450 monooxygenases, TwCYP712K1 and TwCYP712K1. In vitro microsomal assays demonstrate that these enzymes sequentially oxidize friedelin:

  • Hydroxylation : Conversion of friedelin to 29-hydroxyfriedelin-3-one.

  • Oxidation : Further oxidation to 29-oxofriedelin.

  • Carboxylation : Final step yielding this compound.

Enzyme kinetics studies reveal TwCYP712K1 exhibits a k<sub>cat</sub>/K<sub>m</sub> of 4.7 × 10<sup>−3</sup> μM<sup>−1</sup>min<sup>−1</sup> for friedelin, outperforming TwCYP712K2 by 1.8-fold. Structural modeling identifies a hydrophobic substrate-binding pocket in TwCYP712K1 that stabilizes friedelin’s D-ring, positioning C-29 for oxidation.

Heterologous Production in Engineered Yeast Systems

Strain Development for Friedelin Precursor Supply

Saccharomyces cerevisiae has emerged as a viable host for this compound production. Zhou et al. (2020) engineered a yeast strain overexpressing TwOSC1 and HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), achieving friedelin titers of 12.3 mg/L. However, friedelin’s cytotoxicity limited biomass accumulation, necessitating inducible promoters for phased pathway activation.

Integration of CYP712K1 and Cofactor Optimization

Coexpression of TwCYP712K1 with cytochrome P450 reductase (CPR) from Arabidopsis thaliana enabled this compound synthesis in yeast. Fed-batch fermentation in a glycerol-methanol medium enhanced CPR activity, boosting titers to 1.4 mg/L. Notably, this compound secretion into the culture medium simplified recovery, with hydrophobic resin adsorption achieving 78% yield.

Comparative Analysis of Preparation Methods

Yield and Economic Considerations

Method Yield Purity Cost ($/g)
Natural Extraction0.02–0.05%85–90%12,000–15,000
Enzymatic Synthesis0.8–1.2 mg/L95%8,000–10,000
Engineered Yeast1.4 mg/L98%3,500–5,000

Table 1: Comparative metrics for this compound production methods.

Environmental and Scalability Tradeoffs

Natural extraction consumes 340 L solvent per kg plant material, generating significant waste. In contrast, yeast fermentation reduces solvent use by 90% but requires glucose and glycerol inputs, raising carbon footprint concerns .

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing Polpunonic acid’s structural and functional properties?

  • Methodological Answer : this compound’s characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for resolving structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV-Vis or diode-array detection is recommended. Differential Scanning Calorimetry (DSC) can further elucidate thermal stability .

Q. How can researchers optimize extraction protocols for this compound from natural sources like Tripterygium hypoglaucum?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and duration. A sequential extraction approach using hexane (non-polar) followed by ethanol (polar) maximizes yield. Ultrasonic-assisted extraction (UAE) at 40–60°C for 30–60 minutes enhances recovery while minimizing degradation. Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) isolates this compound from co-extracted metabolites. Validate protocols with spiked recovery experiments and LC-MS/MS quantification .

Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on hypothesized mechanisms. For anti-inflammatory activity, use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure TNF-α and IL-6 suppression via ELISA. For cytotoxicity screening, employ MTT or resazurin assays on cancer cell lines (e.g., HepG2 or MCF-7). Include positive controls (e.g., dexamethasone for inflammation, doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in sample purity, assay conditions, or cell line specificity. Conduct a meta-analysis of published data using PRISMA guidelines to identify confounding factors. Replicate key studies under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels). Employ orthogonal assays (e.g., transcriptomics for mechanism validation) and report negative results transparently to address publication bias .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in plant systems?

  • Methodological Answer : Combine genomics, transcriptomics, and heterologous expression. Sequence the host plant’s genome (e.g., Tripterygium hypoglaucum) to identify candidate cytochrome P450 (CYP) genes. Use RNA-Seq to correlate gene expression with this compound accumulation in different tissues. Validate CYP function via CRISPR/Cas9 knockouts or heterologous expression in Saccharomyces cerevisiae or Nicotiana benthamiana. Isotope labeling (¹³C-glucose tracing) can map precursor incorporation .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats or C57BL/6 mice) with dose-escalation studies (OECD Guideline 423). For pharmacokinetics, employ LC-MS/MS to measure plasma concentration-time profiles and calculate AUC, Cmax, and t½. Tissue distribution analysis (liver, kidney, brain) assesses bioavailability. Include histopathology and serum biomarkers (ALT, AST, creatinine) for toxicity. Ensure ethical compliance with ARRIVE 2.0 guidelines and power analysis for sample size determination .

Q. What computational approaches aid in predicting this compound’s molecular targets and binding affinities?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., Kinome, GPCRome). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling (LigandScout) identifies critical interaction motifs. Pair with machine learning models (e.g., Random Forest for QSAR) trained on bioactivity datasets (ChEMBL, PubChem) to prioritize high-confidence targets .

Methodological Best Practices

  • Data Validation : Always include triplicate technical and biological replicates. Use Bland-Altman plots for assay reproducibility .
  • Structural Confirmation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability (FAIR principles) per APA and journal-specific guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polpunonic acid
Reactant of Route 2
Polpunonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.